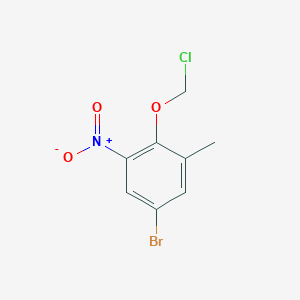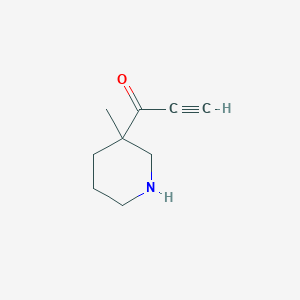
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of concentrated sulfuric acid for nitration, bromine or N-bromosuccinimide (NBS) for bromination, and chloromethyl methyl ether for chloromethoxylation.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile intermediate for various chemical syntheses.
Propriétés
Formule moléculaire |
C8H7BrClNO3 |
|---|---|
Poids moléculaire |
280.50 g/mol |
Nom IUPAC |
5-bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO3/c1-5-2-6(9)3-7(11(12)13)8(5)14-4-10/h2-3H,4H2,1H3 |
Clé InChI |
WDQPIACYZMMPKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCCl)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)







![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)

